- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

60886-80-8 structure
商品名:(1S)-(-)-(10-Camphorsulfonyl)imine
(1S)-(-)-(10-Camphorsulfonyl)imine 化学的及び物理的性質
名前と識別子
-
- (1S)-(-)-Camphorsulfonylimine
- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
- (2S)-Bornane-10,2-sultam
- Bornanesultam
- SCamphorsulfonylimine
- (1S)-(-)-(10-Camphorsulfonyl)imine
- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (-)-10-Camphorsulfonimine
- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
- (1S)-(?)-Camphorsulfonylimine
- (-)-10-Mercaptoisoborneol
- (-)-10-sulfanylisoborneol
- (-)-camphorylsulfonyl imine
- (1S)-(-)-10-Mercaptoisoborneol
- (1S)-(-)-5,10-camphorsulfonylimine
- (1S,2R,4R)-(-)-10-mercapt
- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
- 1S-(-)-10-Mercaptoisoborneol
- AG-G-78940
- AGN-PC-00KA98
- ANW-43983
- CTK8B4136
- KB-00776
- M1341
- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- ZB004141
- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
- (-)-Camphorsulfonyl imine
-
- MDL: MFCD09992876
- インチ: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
- InChIKey: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
- ほほえんだ: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
- BRN: 85296
計算された属性
- せいみつぶんしりょう: 213.08200
- どういたいしつりょう: 213.082
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 54.9
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.50
- ゆうかいてん: 227.0 to 231.0 deg-C
- ふってん: 337 ºC
- フラッシュポイント: 158 ºC
- 屈折率: -31 ° (C=2, CHCl3)
- PSA: 54.88000
- LogP: 2.11350
- 光学活性: [α]19/D −34°, c = 1 in chloroform
(1S)-(-)-(10-Camphorsulfonyl)imine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(1S)-(-)-(10-Camphorsulfonyl)imine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A204918-1g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 1g |
$7.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 98.00%LC&N | 10g |
¥340.00 | 2022-10-10 | |
eNovation Chemicals LLC | D955073-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$85 | 2024-06-07 | |
TRC | C175085-1g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-09-08 | ||
Alichem | A059004047-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$235.44 | 2023-09-01 | |
Alichem | A059004047-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$545.40 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |
(1S)-(-)-Camphorsulfonylimine, 98+% |
60886-80-8 | 98+% | 25g |
¥8123.00 | 2023-06-02 | |
TRC | C175085-1000mg |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-04-18 | ||
Ambeed | A204918-5g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 5g |
$16.0 | 2025-02-20 | |
Ambeed | A204918-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$228.0 | 2025-02-20 |
(1S)-(-)-(10-Camphorsulfonyl)imine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1R:NH4OH
2.1R:HCl
2.1R:HCl
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1
2.1
2.1
リファレンス
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
ごうせいかいろ 3
はんのうじょうけん
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
リファレンス
- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultamOrganic Preparations and Procedures International, 2008, 40(2), 209-213,
ごうせいかいろ 4
はんのうじょうけん
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
リファレンス
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
ごうせいかいろ 5
はんのうじょうけん
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
リファレンス
- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and PitavastatinOrganic Letters, 2018, 20(11), 3286-3290,
ごうせいかいろ 6
はんのうじょうけん
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
リファレンス
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
ごうせいかいろ 7
はんのうじょうけん
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
リファレンス
- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloridePhosphorus, 2017, 192(5), 485-489,
ごうせいかいろ 8
はんのうじょうけん
1.1R:NH4OH
2.1
2.1
リファレンス
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
ごうせいかいろ 9
はんのうじょうけん
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
2.1R:NH4OH
3.1R:HCl
リファレンス
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
ごうせいかいろ 10
はんのうじょうけん
1.1R:HCl
リファレンス
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
ごうせいかいろ 11
はんのうじょうけん
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
リファレンス
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
ごうせいかいろ 12
はんのうじょうけん
1.1R:SOCl2
2.1R:NH4OH
3.1
2.1R:NH4OH
3.1
リファレンス
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
ごうせいかいろ 13
はんのうじょうけん
1.1
リファレンス
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
ごうせいかいろ 14
はんのうじょうけん
1.1
リファレンス
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
ごうせいかいろ 15
はんのうじょうけん
1.1
リファレンス
- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement StrategyOrganic Process Research & Development, 2018, 22(3), 321-327,
(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials
- D-Camphor-10-sulfonyl chloride
- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-
- (+)-Camphor
- (1S)-(+)-10-Camphorsulfonamide
- (1R)-(-)-10-Camphorsulfonic Acid
- (1S)-(+)-Camphor-10-sulphonic acid
(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products
(1S)-(-)-(10-Camphorsulfonyl)imine 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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推奨される供給者
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

清らかである:99%
はかる:100g
価格 ($):204.0